N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide
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Overview
Description
N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide generally involves multi-step organic synthesis. Common synthetic pathways may include the formation of the piperidine and morpholine rings, followed by the strategic introduction of the nitrile group and other functional groups under specific conditions.
Industrial Production Methods: On an industrial scale, the synthesis can be scaled up using automated reactors and controlled reaction environments. Efficiency and yield are optimized by fine-tuning factors like temperature, solvent choice, and catalytic agents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation
This compound may undergo oxidation reactions, potentially altering its functional groups.
Reduction
Reduction reactions could be applied to modify specific groups, such as reducing the nitrile group to an amine.
Substitution
Various substitution reactions might be employed to replace or modify specific atoms or groups in the compound.
Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Conditions such as temperature, pH, and solvent type are meticulously controlled.
Major Products Formed: The resulting products from these reactions vary based on the modifications but typically include altered or new functional groups enhancing the compound's properties for targeted applications.
Scientific Research Applications
N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide has vast applications:
Chemistry
Utilized in the synthesis of advanced materials and as a building block in combinatorial chemistry.
Biology
Medicine
Investigated for its potential therapeutic properties, including as a candidate in drug discovery and development.
Industry
Applied in the creation of novel compounds and materials with specific desired properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, potentially involving enzyme inhibition or receptor binding. The exact pathways and molecular interactions depend on its application and the biological context.
Comparison with Similar Compounds
Comparison and Uniqueness: N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide stands out due to its unique combination of functional groups and ring structures.
Similar Compounds:
N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5-oxohexyl]morpholine-4-carboxamide
N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxohexyl]morpholine-4-carboxamide
N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-6-methyl-1-oxoheptan-2-yl]morpholine-4-carboxamide
Each of these compounds has slight variations in structure, which can significantly impact their chemical properties and applications.
Properties
Molecular Formula |
C21H37N5O3 |
---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide |
InChI |
InChI=1S/C21H37N5O3/c1-5-20(2,3)7-6-17(23-19(28)26-12-14-29-15-13-26)18(27)24-21(16-22)8-10-25(4)11-9-21/h17H,5-15H2,1-4H3,(H,23,28)(H,24,27)/t17-/m0/s1 |
InChI Key |
SYRVEVZSXHRXIX-KRWDZBQOSA-N |
Isomeric SMILES |
CCC(C)(C)CC[C@@H](C(=O)NC1(CCN(CC1)C)C#N)NC(=O)N2CCOCC2 |
Canonical SMILES |
CCC(C)(C)CCC(C(=O)NC1(CCN(CC1)C)C#N)NC(=O)N2CCOCC2 |
Origin of Product |
United States |
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